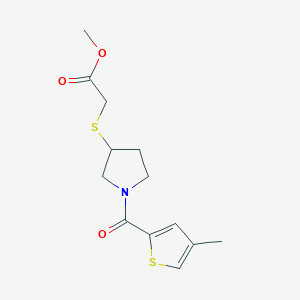

![molecular formula C21H26ClN3O2S2 B3016205 N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride CAS No. 1215763-05-5](/img/structure/B3016205.png)

N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

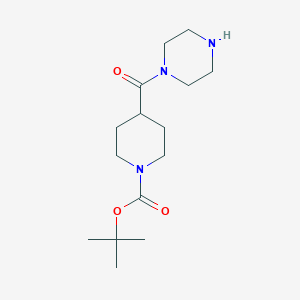

The compound N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride is a synthetic molecule that is likely to possess a complex structure featuring a thiophene ring, a thiazole moiety, and a morpholine group. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, structure, and pharmacological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related thiophene derivatives involves initial reactions of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents . The process likely involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the morpholine group. The detailed synthesis of these compounds is reported, including the use of spectroscopic data and elemental analysis to confirm the structures .

Molecular Structure Analysis

The molecular structure of related compounds includes a thiazole ring and a morpholine group, as seen in the compound N-[2-(4-morpholinyl)ethyl]-4-(3-trifluoromethylphenyl)-2-thiazolecarboxamide hydrochloride, which has been tested for anti-anoxic activity . The structure-activity relationships and the three-dimensional electrostatic potentials around the basic nitrogen atom of these compounds have been discussed, which could be relevant for understanding the molecular structure of N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives are complex and require precise conditions to ensure the correct formation of the desired compound. The reactions likely involve nucleophilic substitution and condensation steps. The reactivity of the thiophene and thiazole rings, as well as the morpholine group, would be key factors in the synthesis and potential chemical reactions of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of the morpholine group could affect the compound's solubility and hydrogen bonding potential, as seen in the related compound with a protonated morpholine group and a thiocyanate counter-anion . The crystal structure of such compounds is stabilized by intra- and intermolecular hydrogen bonds, which could also be a feature of N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride .

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Thiazole Derivatives : Various thiazole derivatives, including those similar to N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride, have been synthesized for potential pharmaceutical applications. These compounds, including similar thiazolecarboxamides, have been created and analyzed for their structural and chemical properties (Ohkubo et al., 1995).

Characterization of Novel Compounds : Research also involves the characterization of novel thiazole derivatives, which includes determining their chemical structure and properties through methods like NMR, IR, and Mass spectral analysis. This is crucial for understanding the potential applications of these compounds (Spoorthy et al., 2021).

Biological Activity and Potential Therapeutic Uses

Anticancer Properties : Some thiazole derivatives have been explored for their potential as anticancer agents. Studies include the synthesis of novel compounds and subsequent screening for anticancer activity, highlighting the therapeutic potential of these molecules (Horishny et al., 2020).

Antimicrobial and Antifungal Activity : Thiazole-based compounds have been investigated for their antimicrobial and antifungal properties. This research is vital in the development of new antibiotics and treatments for various infections (Desai et al., 2011).

Antitubercular Activity : Studies have also been conducted on the antitubercular activity of thiazole derivatives. This research contributes to the development of new treatments for tuberculosis, a major global health issue (Marvadi et al., 2020).

Antipsychotic Potential : Research into the antipsychotic potential of thiazole carboxamides has been conducted. This includes evaluating their effects on dopamine and serotonin receptors, indicating their potential use in treating psychiatric disorders (Norman et al., 1996).

Pharmacological Studies

Antioxidant and Antitumor Activities : Thiazole derivatives have been examined for their antioxidant and antitumor activities, contributing to the understanding of their potential therapeutic applications (Yeşilkaynak et al., 2017).

In Vivo and In Vitro Studies : Various thiazole derivatives have undergone both in vivo and in vitro studies to determine their biological activities and potential as drugs. This research is crucial in the development of new pharmaceuticals (Cano et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)thiophene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S2.ClH/c1-2-16-6-3-7-17-19(16)22-21(28-17)24(20(25)18-8-4-15-27-18)10-5-9-23-11-13-26-14-12-23;/h3-4,6-8,15H,2,5,9-14H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVKFGYDNUFPDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=CS4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5,5,7,7-tetramethyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3016125.png)

![(1R,3S,3Ar,5aS,6S,11aS,13aR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B3016128.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B3016129.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B3016131.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile](/img/structure/B3016134.png)

![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B3016139.png)

![2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B3016140.png)

![1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea](/img/structure/B3016141.png)

![6-[6-[(2-fluorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B3016145.png)